
N-(pyridin-3-ylmethyl)furan-3-carboxamide
Overview
Description
N-(pyridin-3-ylmethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective α7 Nicotinic Acetylcholine Receptor Agonist : A derivative, TC-5619, is identified as a promising drug candidate for the treatment of cognitive impairment associated with neurological disorders. This compound has marked selectivity for the central nervous system and has shown positive effects in animal models of schizophrenia, as well as encouraging results in a phase II clinical trial (Mazurov et al., 2012).
Furan Ring Transformations : Studies investigated acid-catalyzed transformations of similar compounds resulting in the formation of new fused heterocyclic systems, which contribute to the development of novel synthetic methodologies in organic chemistry (Stroganova et al., 2016).
Amplifiers of Phleomycin against Bacteria : Certain derivatives demonstrated activity as amplifiers of phleomycin against Escherichia coli, contributing to antibiotic research and potential therapeutic applications (Brown & Cowden, 1982).
Synthesis of Heterocyclic Compounds : Studies on N-alkylated products based on similar compounds have expanded the repertoire of synthetic routes available for producing 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are crucial scaffolds in medicinal chemistry (El-Essawy & Rady, 2011).
Agonist of the α7 Nicotinic Acetylcholine Receptor : Another derivative, PHA-543,613, was identified as a potential treatment for cognitive deficits in schizophrenia, with rapid brain penetration and high oral bioavailability, demonstrating efficacy in models assessing cognitive performance (Wishka et al., 2006).
DNA Interaction Studies : Zinc(II) complexes of newly designed carboxamide derivatives, including ones related to N-(pyridin-3-ylmethyl)furan-3-carboxamide, have been studied for their DNA-binding properties, suggesting potential applications in gene therapy or as tools in molecular biology (Mondal et al., 2015).
Lysine Demethylase Inhibition : Certain derivatives have been found to be inhibitors of the KDM4 and KDM5 families of histone lysine demethylases, suggesting potential applications in cancer treatment and epigenetic therapy (Westaway et al., 2016).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9/h1-6,8H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFZBMJOTYYPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



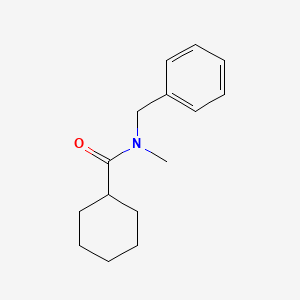
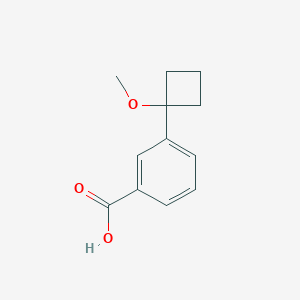
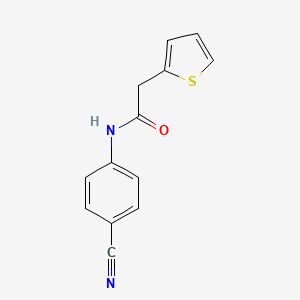
![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
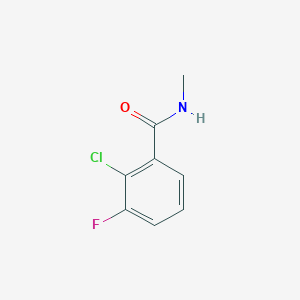
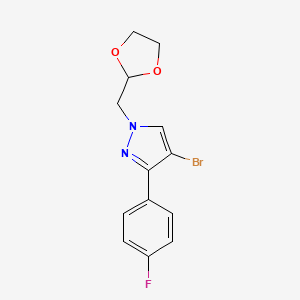
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
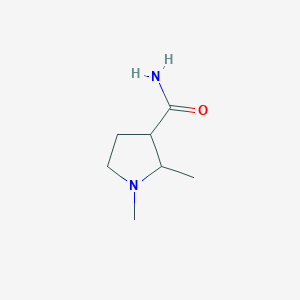

![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)
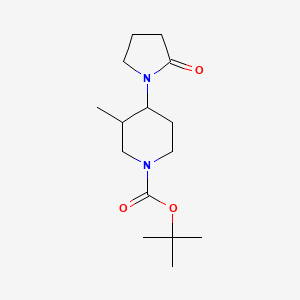
![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
